Methyl 3-amino-4-methoxypicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-4-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-5-3-4-10-7(6(5)9)8(11)13-2/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOPIZCJJMYVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Amino 4 Methoxypicolinate and Analogous Structural Frameworks
De Novo Synthesis Approaches to the Picolinate (B1231196) Core
The de novo synthesis of the picolinate core involves the formation of the pyridine (B92270) ring from non-cyclic starting materials. This approach offers the advantage of building the desired substitution pattern directly into the heterocyclic framework.
Strategies Involving Pyridine Ring Formation
The formation of the pyridine ring is a cornerstone of heterocyclic chemistry, with several named reactions and strategies developed for this purpose. These methods typically involve the condensation of aldehydes or ketones with ammonia (B1221849) or amines. google.com For instance, the Hantzsch pyridine synthesis, though traditionally used for dihydropyridines, can be adapted to produce pyridines. More contemporary methods often utilize transition-metal catalysis to achieve high efficiency and regioselectivity. organic-chemistry.org
The biosynthesis of the pyridine ring often involves enzymes such as polyketide synthases (PKS) or hetero-Diels-Alderases that catalyze the [4+2] cycloaddition to form the six-membered ring. nih.gov While these biological methods are not typically used for the direct synthesis of a specific, highly substituted molecule like methyl 3-amino-4-methoxypicolinate in an industrial setting, they provide valuable insight into the fundamental mechanisms of pyridine ring formation.
Precursor-Based Routes (e.g., from 4-methoxypicolinates or 3-aminopicolinates)
A more common and often more practical approach involves starting with a commercially available or readily synthesized pyridine derivative and introducing the required functional groups. In the context of this compound, logical precursors would be a 4-methoxypicolinate or a 3-aminopicolinate.
For example, starting with a 4-methoxypicolinate, the key transformation would be the introduction of the amino group at the 3-position. This can be a challenging transformation due to the electronic nature of the pyridine ring. Conversely, if one starts with a 3-aminopicolinate, the challenge lies in the selective introduction of the methoxy (B1213986) group at the 4-position.
A patented method for the synthesis of 3-amino-4-methylpyridine (B17607), a structurally related compound, utilizes 4-methylpyridine-3-boronic acid as a starting material. This is reacted with an inorganic amide in the presence of a metal oxide catalyst to yield the desired product. google.com This highlights a modern approach using organoboron chemistry to achieve specific amination of the pyridine ring.
Functionalization and Derivatization of Pre-existing Pyridine Scaffolds
This approach is often more direct and involves the stepwise introduction of the necessary functional groups—amino, methoxy, and methyl ester—onto a pre-existing pyridine ring.
Introduction of the Amino Group
The introduction of an amino group onto a pyridine ring can be accomplished through several methods. The Chichibabin reaction, a classic method, involves the direct amination of pyridine with sodium amide to typically yield 2-aminopyridine. wikipedia.orgntu.edu.sg However, the regioselectivity can be influenced by the substituents already present on the ring.
More modern approaches offer greater control and broader substrate scope. For instance, pyridine N-oxides can be activated with agents like tosyl anhydride (B1165640) (Ts₂O) to facilitate nucleophilic attack by an amine, often with high selectivity for the 2- or 4-position. researchgate.net Another strategy involves the conversion of a pyridine to a phosphonium (B103445) salt, which then reacts with sodium azide (B81097) to introduce a nitrogen-containing group that can be subsequently converted to an amino group. nih.gov This method has shown excellent regioselectivity for the 4-position. nih.gov
For the synthesis of 3-aminopyridines, nucleophilic aromatic substitution (SNAr) of a leaving group at the 3-position, such as a halogen, is a common strategy. For example, 3-bromo-4-methylpyridine (B15001) can be reacted with ammonia or an ammonia equivalent in the presence of a copper catalyst to produce 3-amino-4-methylpyridine. google.com
A noteworthy method for the amination of methoxypyridines involves the use of a sodium hydride-iodide composite, which can facilitate the nucleophilic substitution of a methoxy group with an amine. ntu.edu.sg This could be a direct route to an aminomethoxypyridine scaffold.
| Method | Reagents | Key Features | Typical Position of Amination |
| Chichibabin Reaction | Sodium amide (NaNH₂) | Direct amination of the pyridine ring. wikipedia.org | 2-position |
| Amination of Pyridine N-oxides | Ts₂O, amine | High yield and good functional group compatibility. researchgate.net | 2- or 4-position |
| From Phosphonium Salts | PPh₃, CCl₄; then NaN₃ | Uses C-H bonds as precursors, highly regioselective. nih.gov | 4-position (or 2- if 4- is blocked) |
| Nucleophilic Aromatic Substitution | Halopyridine, Amine, Catalyst (e.g., Cu) | Substitution of a leaving group. google.com | Position of the leaving group |
| NaH-Iodide Composite Amination | NaH, LiI, Amine | Amination of methoxypyridines. ntu.edu.sg | Position of the methoxy group |
Installation of the Methoxy Substituent
The introduction of a methoxy group onto a pyridine ring can be achieved through nucleophilic substitution of a suitable leaving group, such as a halogen, with sodium methoxide. This is a standard SNAr reaction. The reactivity of the halopyridine is dependent on the position of the halogen and the presence of other electron-withdrawing or -donating groups on the ring.
Alternatively, methods for the direct C-H methoxylation of pyridines have been developed, although they are less common. One study demonstrated the facile methoxylation of a coordinated pyridine ligand in the presence of methanol (B129727). acs.org Another approach involves the lithiation of a methoxypyridine followed by reaction with an electrophile, although this is more for functionalization of an existing methoxypyridine rather than its initial formation. dtic.mil
Esterification Methods for the Carboxylate Moiety
The final functional group to consider is the methyl ester. If the synthesis starts with a picolinic acid, the ester can be readily formed through Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.
Alternatively, the picolinic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride. nih.gov This acyl chloride can then be reacted with methanol to form the methyl ester. Another common method involves the use of coupling agents to form an "active ester" which is then reacted with the alcohol. nih.govresearchgate.net For example, picolinic acid can be reacted with N-hydroxysuccinimide or p-nitrophenol to form the corresponding active esters, which are then susceptible to nucleophilic attack by methanol. nih.gov
The hydrolysis of picolinate esters can be catalyzed by divalent metal ions, a factor to consider if such metals are used in other steps of the synthesis. acs.org
| Method | Starting Material | Reagents | Key Features |
| Fischer Esterification | Picolinic Acid | Methanol, Acid Catalyst | Equilibrium-driven reaction. |
| From Acyl Chloride | Picolinic Acid | Thionyl Chloride; then Methanol | Involves a reactive intermediate. nih.gov |
| Active Ester Formation | Picolinic Acid | N-hydroxysuccinimide or p-nitrophenol; then Methanol | Mild conditions, good for sensitive substrates. nih.gov |
Optimization of Synthetic Pathways
The optimization of synthetic routes is a critical aspect of chemical research and development, aiming to improve reaction outcomes, reduce environmental impact, and ensure economic viability.
Enhancing Reaction Yields and Selectivity
The efficiency of a synthetic pathway is often measured by its yield and selectivity. High yields are crucial for maximizing the output of the desired product from a given amount of starting materials, while high selectivity ensures that the formation of the target molecule is favored over side products.
Recent advancements in catalysis have led to significant improvements in the synthesis of picolinate derivatives. For instance, a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been successfully employed in a multi-component reaction to produce various picolinates. nih.govrsc.org This method demonstrates high to excellent yields, typically ranging from 74% to 91%, within relatively short reaction times of 45 to 75 minutes. nih.gov The catalyst's effectiveness stems from its porous structure and the presence of phosphorous acid tags, which facilitate the reaction at ambient temperatures. nih.govrsc.org
In more complex multi-step syntheses, optimization of each individual step is paramount. A documented synthesis of a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, highlights this approach. The process began with an optimized Strecker-type condensation that yielded approximately 90% of the desired anilino-nitrile. researchgate.net Subsequent steps, including hydrolysis and N-acylation, were individually refined to maximize their yields, which ranged from 70-80% for the acylation to near-quantitative yields for the final catalytic N-debenzylation step. researchgate.net
However, the pursuit of the highest possible yield is sometimes balanced against practical considerations, especially during purification. A reaction that proceeds with 100% conversion but produces a persistent impurity may be less desirable than one with a lower conversion rate that results in a product that can be easily purified by simple filtration or washing. reddit.com This trade-off is a key consideration in designing a practical and efficient synthesis.
Exploration of Green Chemistry Principles in Synthesis
Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. This involves using less hazardous materials, reducing waste, and improving energy efficiency.
A prime example of a green synthetic process is the one-step hydrothermal synthesis of chromium picolinate from 2-cyanopyridine (B140075) and a chromic salt. google.compatsnap.com This method is notable for several reasons:
It uses water as the solvent, eliminating the need for volatile organic compounds.
The reaction proceeds without the need for additional reagents, as water itself facilitates the oxidation of the nitrile group. google.com
The process is conducted in a closed system, preventing the release of volatile by-products like ammonia. google.com
The final product, chromium picolinate, has low solubility in water and crystallizes out, allowing for easy separation by filtration. The remaining ammonia salt can be concentrated and collected as a by-product, leading to high atom utilization and minimal pollution. google.com
The use of heterogeneous catalysts, such as the previously mentioned UiO-66(Zr)-N(CH₂PO₃H₂)₂, also aligns with green chemistry principles. nih.govresearchgate.net Such catalysts can be easily separated from the reaction mixture and recycled for multiple uses, reducing waste and cost. researchgate.net Furthermore, their ability to function effectively under mild conditions, such as ambient temperature, significantly lowers energy consumption compared to traditional methods that require heating. nih.govrsc.org
Scalability Considerations for Research and Development
The ability to scale a synthetic route from the laboratory bench to larger, gram-scale production is a critical factor in the development of new compounds for further investigation or commercial use. rsc.orgnih.gov A synthesis that is successful on a milligram scale may not be practical for producing the larger quantities needed for extensive biological testing or clinical studies. nih.gov
Scalability requires that each step of the synthesis be robust, safe, and economically viable at a larger volume. The one-step hydrothermal synthesis of chromium picolinate was specifically designed with mass production in mind. Its operational simplicity and suitability for being carried out in a standard high-pressure reactor make it easily scalable. google.compatsnap.com
When scaling up, chemo- and diastereoselective reactions must maintain their high selectivity. In the synthesis of bryostatin (B1237437) 1, a boron aldol (B89426) reaction was chosen for its favorable throughput on multigram scales, even with moderate selectivity. nih.gov In contrast, other reactions that worked on a small scale failed or were inefficient when scaled up. nih.gov This underscores the importance of selecting reactions that are inherently scalable. The balance between yield and ease of purification also becomes more critical at larger scales, where complex purifications like column chromatography can become prohibitively expensive and time-consuming. reddit.com
Comparative Analysis of Synthetic Routes
While specific synthetic routes for this compound are not extensively detailed in the literature, a comparative analysis of potential pathways can be constructed based on established methodologies for analogous structures. The choice of route would depend on factors such as the availability of starting materials, desired purity, and scalability.
| Route | Description | Potential Advantages | Potential Disadvantages |
| A: Ring Construction via Multicomponent Reaction | A one-pot synthesis combining simple precursors, such as an aldehyde, an active methylene (B1212753) compound, and an ammonia source, in the presence of a suitable catalyst to form the substituted pyridine ring directly. nih.govrsc.org | Convergent and atom-economical; potentially high yields in a single step; mild, green conditions may be possible. nih.gov | Identifying the precise precursors to yield the 3-amino-4-methoxy substitution pattern may require significant development; catalyst cost and sensitivity. |
| B: Late-Stage Functionalization of a Picolinate Ester | Starting with a pre-formed picolinate ester, such as methyl 4-chloropicolinate prepchem.com, and introducing the amino group. This could involve nitration followed by reduction, or nucleophilic substitution with an azide followed by hydrogenation. prepchem.com The methoxy group would need to be present or introduced similarly. | Utilizes potentially accessible starting materials; functional group interconversions are well-established reactions. | May require multiple steps with purification at each stage; regioselectivity could be an issue; some reagents (e.g., azides) can be hazardous. |
| C: Modification of a Pre-functionalized Pyridine | Beginning with a commercially available or readily synthesized 3-amino-4-methoxypyridine. The challenge lies in introducing the methyl ester group at the C2 position. This would likely involve ortho-lithiation followed by quenching with carbon dioxide or a chloroformate, and subsequent esterification. | The core amino- and methoxy-substituted ring is already in place, avoiding selectivity issues for these groups. | Ortho-lithiation can be technically challenging, requiring cryogenic temperatures and strictly anhydrous conditions; potential for side reactions. |
| D: Hydrothermal Synthesis from a Nitrile | Adapting the hydrothermal synthesis of chromium picolinate google.compatsnap.com, one could envision starting with a hypothetical 3-amino-4-methoxy-2-cyanopyridine. Heating this precursor in water could simultaneously hydrolyze the nitrile to a carboxylic acid, which could then be esterified. | Potentially a very green and scalable route; simple, one-pot transformation of the key functional group. | The required starting material, 3-amino-4-methoxy-2-cyanopyridine, may not be readily available and its synthesis could be complex. |
Chemical Reactivity and Transformations of Methyl 3 Amino 4 Methoxypicolinate
Reactions Involving the Amino Group
The amino group at the 3-position of the pyridine (B92270) ring is a key site for nucleophilic reactions and functional group interconversions. Its reactivity is influenced by the electronic effects of the adjacent methoxy (B1213986) group and the ester functionality.
Nucleophilic Reactivity of the Amino Moiety
The amino group of Methyl 3-amino-4-methoxypicolinate exhibits nucleophilic character, readily participating in reactions with various electrophiles. This reactivity is comparable to other 3-aminopyridine (B143674) derivatives. The nitrogen atom of the amino group possesses a lone pair of electrons, which can attack electron-deficient centers. The presence of the electron-donating methoxy group at the 4-position is expected to enhance the nucleophilicity of the amino group by increasing the electron density on the pyridine ring.
The nucleophilicity of the amino group allows it to react with a variety of electrophilic reagents, leading to the formation of new carbon-nitrogen or nitrogen-heteroatom bonds. The specific conditions for these reactions, such as solvent, temperature, and the use of a base, would depend on the nature of the electrophile.
Functional Group Interconversions (e.g., amidation, urea (B33335) formation)
The amino group of this compound can be readily converted into other functional groups, such as amides and ureas. These transformations are valuable for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Amidation: The amino group can react with acid chlorides or activated carboxylic acids to form the corresponding amides. For instance, in a related compound, methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate, the amino group is acylated with various acid chlorides in dichloromethane (B109758) at room temperature to yield a series of amide derivatives. nih.govresearchgate.netfigshare.comresearchgate.net This suggests that this compound would undergo similar reactions.
Urea and Thiourea (B124793) Formation: The reaction of the amino group with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. Studies on analogous 4-aminopicolinates have demonstrated the successful synthesis of a variety of urea and thiourea derivatives by reacting the amino functionality with different isocyanates and isothiocyanates in the presence of a base like triethylamine (B128534) in dichloromethane. nih.govresearchgate.netfigshare.comresearchgate.netiiste.org
| Reactant | Reagent | Product Type | Reference |
| Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate | Acid Chlorides | Amides | nih.govresearchgate.netfigshare.comresearchgate.net |
| Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate | Isocyanates/Isothiocyanates | Ureas/Thioureas | nih.govresearchgate.netfigshare.comresearchgate.netiiste.org |
Transformations at the Ester Functionality
The methyl ester group at the 2-position of the pyridine ring is susceptible to various nucleophilic acyl substitution reactions, providing another handle for molecular modification.
Saponification and Ester Hydrolysis
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a process known as saponification. The rate of this reaction is influenced by the substituents on the pyridine ring. Generally, electron-withdrawing groups on the ring facilitate hydrolysis, while electron-donating groups, such as the methoxy group at the 4-position, may decrease the rate of saponification. rsc.org
High-temperature water has also been shown to promote the hydrolysis of methyl benzoates, a reaction that could potentially be applied to this compound. psu.edu The resulting carboxylic acid, 3-amino-4-methoxypicolinic acid, is a valuable intermediate for further synthetic transformations.
| Substrate | Conditions | Product | Key Finding | Reference |
| Substituted Methyl Pyridinecarboxylates | Methanol-water (85% w/w), 25 °C | Corresponding Carboxylic Acids | Substituent effects on hydrolysis rate were studied. | rsc.org |
| Methyl Benzoates | High-temperature water (200-300 °C) | Benzoic Acids | Green, solvent-free hydrolysis. | psu.edu |
| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, water, methanol (B129727), reflux | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | High yield hydrolysis of a sterically hindered ester. | chemspider.com |
Transesterification Processes
Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This reaction allows for the introduction of different alkyl or aryl groups into the ester functionality, which can be useful for modifying the physical and chemical properties of the molecule. The choice of catalyst and reaction conditions depends on the specific alcohol and the desired outcome.
Amidation and Reduction of the Ester Group
Amidation: The ester group can be directly converted to an amide by reaction with an amine, a process known as aminolysis. This reaction typically requires heating or catalysis due to the lower reactivity of esters compared to acyl chlorides. Various catalytic systems, including those based on nickel and iron, have been developed for the direct amidation of methyl esters. mdpi.com These methods could potentially be applied to this compound to generate a diverse range of picolinamide (B142947) derivatives.
Reduction: The ester group can be reduced to the corresponding primary alcohol, (3-amino-4-methoxypyridin-2-yl)methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then serve as a versatile intermediate for further functionalization.
Reactivity of the Methoxy Group
The methoxy group at the C-4 position of this compound is a key functional group that significantly influences the molecule's reactivity. Its reactivity is primarily centered on dealkylation and its electronic influence on the pyridine ring.
Dealkylation Reactions
The cleavage of the methyl group from the 4-methoxy substituent, a reaction known as O-dealkylation, is a common transformation for aryl methyl ethers. This reaction typically requires harsh conditions to break the strong aryl C-O bond. Commonly employed reagents for the dealkylation of methoxypyridines include strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr₃).
The reaction with boron tribromide proceeds via the formation of a Lewis acid-base adduct with the pyridine nitrogen or the methoxy oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Given the presence of multiple basic sites in this compound (the pyridine nitrogen, the amino group, and the methoxy oxygen), the reaction can be complex and may require careful optimization of reaction conditions to achieve selective dealkylation.
Substituted 4-methoxypyridines can exhibit a diminished tendency to form pyridinium (B92312) ions, which can be a crucial step for certain reactions. acs.org This suggests that activating the methoxy group for cleavage might require potent reagents. The choice of dealkylating agent can be critical, as summarized in the table below, which shows common reagents used for the dealkylation of analogous aryl methyl ethers.
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Hydrobromic Acid (HBr) | Aqueous solution, reflux | Strong acid, can also hydrolyze the ester. |
| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature to room temperature | Highly effective but sensitive to moisture. |
| Trimethylsilyl Iodide (TMSI) | Inert solvent (e.g., CH₃CN or CHCl₃), often at room temperature | Milder conditions, generates volatile byproducts. |
| Lithium Iodide (LiI) | High boiling solvent (e.g., pyridine, collidine), reflux | Nucleophilic demethylation. |
Influence on Ring Reactivity
The presence of the strongly electron-donating amino group at the C-3 position further enhances the electron-rich nature of the pyridine ring. The combined electron-donating effects of the amino and methoxy groups make the pyridine ring in this compound significantly more susceptible to electrophilic attack than unsubstituted pyridine, which is notoriously unreactive towards electrophiles. uoanbar.edu.iqyoutube.com Conversely, this increased electron density deactivates the ring towards nucleophilic aromatic substitution, unless a good leaving group is present. Studies on substituted pyridine systems have shown that electron-donating groups increase the electron density around the heterocyclic core. nih.gov
Electrophilic and Nucleophilic Reactions of the Pyridine Ring
The unique substitution pattern of this compound dictates the regioselectivity of electrophilic and nucleophilic reactions on the pyridine ring.
Regioselectivity in Ring Substitutions
The directing effects of the substituents on the pyridine ring determine the position of incoming electrophiles. The 3-amino group is a powerful ortho-, para-director, activating the C-2 and C-4 positions. However, the C-4 position is already substituted. The 4-methoxy group is also an ortho-, para-director, activating the C-3 and C-5 positions. The C-3 position is already occupied by the amino group. The ester group at C-2 is an electron-withdrawing group and a meta-director.
Considering these combined effects:
Electrophilic Attack: The most activated positions for electrophilic aromatic substitution are C-5 and C-6. The C-5 position is ortho to the methoxy group and meta to the amino group. The C-6 position is para to the amino group. The powerful activating and para-directing effect of the amino group is likely to direct incoming electrophiles to the C-6 position. Steric hindrance from the adjacent ester group at C-2 might slightly disfavor substitution at this position. The C-5 position, being ortho to the methoxy group and meta to the amino group, is also a potential site for substitution. Therefore, a mixture of products might be obtained, with the major isomer depending on the specific electrophile and reaction conditions.
Nucleophilic Attack: Nucleophilic aromatic substitution on the pyridine ring of this compound is generally unfavorable due to the presence of electron-donating groups. However, if a leaving group were introduced onto the ring, for instance at the C-6 position, nucleophilic attack would be possible. Nucleophilic substitution on pyridines is favored at the C-2, C-4, and C-6 positions. uoanbar.edu.iq In a related system, 3-methoxypyridine (B1141550) undergoes nucleophilic amination at the C-3 position, displacing the methoxy group. ntu.edu.sg Similarly, reactions of 3-bromo-4-nitropyridine (B1272033) with amines have shown substitution at the 3-position. researchgate.netclockss.org
Cross-Coupling Reactions at the Pyridine Nucleus
The pyridine core of this compound can be functionalized through various transition-metal-catalyzed cross-coupling reactions. wikipedia.org These reactions typically require the presence of a halide or triflate on the pyridine ring. A plausible strategy would involve the selective halogenation of the pyridine ring, likely at the C-6 position as discussed above, to create a suitable substrate for cross-coupling.
Once halogenated, the resulting halo-pyridine derivative can undergo a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is particularly versatile and tolerant of many functional groups. nih.govyoutube.comyoutube.com The Heck reaction couples the halide with an alkene. wikipedia.orgorganic-chemistry.org
The table below summarizes potential cross-coupling reactions for a hypothetical 6-halo-methyl 3-amino-4-methoxypicolinate.
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid or ester | Pd(PPh₃)₄ or Pd(dppf)Cl₂, base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl or heteroaryl-pyridine |
| Heck | Alkene (e.g., acrylate, styrene) | Pd(OAc)₂, phosphine (B1218219) ligand (e.g., P(o-tol)₃), base (e.g., Et₃N) | Alkenyl-pyridine |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N) | Alkynyl-pyridine |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, phosphine ligand (e.g., BINAP), base (e.g., NaOtBu) | Amino-pyridine derivative |
Cycloaddition Reactions and Annulation Strategies
The electron-rich and functionalized pyridine ring of this compound presents opportunities for cycloaddition and annulation reactions to construct more complex heterocyclic systems. While the aromaticity of the pyridine ring makes it a reluctant participant in classical Diels-Alder reactions, various other cycloaddition pathways are possible.
One notable strategy is the formal [4+1] cycloaddition. For instance, 3-amino-4-methylpyridines have been shown to undergo electrophilic [4+1]-cyclization to form 6-azaindoles. This reaction proceeds through the activation of the methyl group. It is conceivable that under certain conditions, the pyridine ring of this compound could act as a four-atom component in similar annulation strategies. rsc.org
Furthermore, the amino group could participate in reactions that lead to annulated products. For example, cascade reactions of aminopyrazoles with alkynyl aldehydes have been used to construct pyrazolo[3,4-b]pyridines. nih.gov Similar strategies could potentially be adapted for this compound, where the 3-amino group acts as a nucleophile to initiate a cyclization cascade. The synthesis of pyridines through the cycloaddition of 1-azadienes is another powerful tool in heterocyclic chemistry. rsc.org It is plausible that derivatives of this compound could be designed to act as components in such cycloadditions.
The development of one-pot multicomponent annulation reactions provides a direct route to highly substituted pyridines. acs.orgnih.govnih.gov While not directly applicable to the modification of the pre-formed ring in this compound, these methods highlight the diverse strategies available for constructing complex pyridine-containing scaffolds.
Methyl 3 Amino 4 Methoxypicolinate As a Versatile Building Block in Organic Synthesis
Construction of Diverse Heterocyclic Systems
The strategic placement of reactive functional groups on the methyl 3-amino-4-methoxypicolinate scaffold makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. The amino group can act as a nucleophile, while the methyl ester can undergo various transformations, and the pyridine (B92270) ring itself can participate in cyclization reactions.
Synthesis of Fused Pyridine Derivatives (e.g., thienopyridines, azaindoles)
The synthesis of fused pyridine derivatives is a prominent application of this compound and its analogs. These fused systems are of significant interest due to their presence in numerous biologically active compounds.
Thienopyridines: Thienopyridines are a class of sulfur-containing heterocyclic compounds that have been explored for their therapeutic potential, particularly as antiplatelet agents. mdpi.com While direct synthesis of thienopyridines from this compound is not extensively documented in the provided results, the synthesis of related 3-aminothiophene-2-carboxylates, which are key intermediates for thienopyridines, has been described. researchgate.netchemicalbook.comnih.gov For instance, methyl 3-amino-4-methylthiophene-2-carboxylate can be synthesized from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene. chemicalbook.com This intermediate can then undergo further reactions to form the thienopyridine core. Two improved syntheses of 3-substituted-4-amino-[3,2-c]-thienopyridines have been developed to avoid harsh reaction conditions, utilizing either a Friedel-Crafts reaction or an intramolecular reductive cyclization as the key ring-forming step. nih.gov
Azaindoles (Pyrrolopyridines): Azaindoles are another important class of fused heterocycles with a wide range of biological activities. A scalable and efficient, metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles has been developed from 3-amino-4-methylpyridines using trifluoroacetic anhydride (B1165640) (TFAA). chemrxiv.orgchemrxiv.orgresearchgate.net This reaction proceeds via a formal [4+1] cyclization, where TFAA acts as a C1-bielectrophile. chemrxiv.orgrsc.org The reaction is regioselective and can be performed on a large scale. chemrxiv.org The scope of this reaction has been explored with various substituted 3-amino-4-methylpyridines and other electrophilic reagents like difluoroacetic anhydride (DFAA) and the Vilsmeier-Haack reagent (VHR). chemrxiv.orgrsc.org The mechanism involves the formation of a trifluoroacylated pyridinium (B92312) salt, which activates the methyl group for cyclization. digitellinc.com
Table 1: Synthesis of Fused Pyridine Derivatives
| Fused System | Starting Material | Key Reagent(s) | Reaction Type | Ref. |
| Thienopyridines | 3-Aminothiophene-2-carboxylates | - | Cyclization | researchgate.netnih.gov |
| Azaindoles | 3-Amino-4-methylpyridines | TFAA, DFAA, VHR | [4+1] Cyclization | chemrxiv.orgchemrxiv.orgrsc.org |
Formation of Polycyclic Nitrogen-Containing Frameworks
Beyond simple fused systems, this compound and related structures serve as precursors to more complex polycyclic nitrogen-containing frameworks. These frameworks are often found in natural products and medicinally important compounds.
The synthesis of nitrogen-rich energetic materials often involves the construction of polycyclic frameworks. rsc.orgnih.govnih.gov For example, a novel synthesis method for nitrogen-rich energetic frameworks containing bistetrazoles has been reported. rsc.org While not directly starting from this compound, the strategies employed in these syntheses, such as substitution-cyclization-cracking reactions, could potentially be adapted. rsc.org The construction and modification of fused mdpi.commdpi.comrsc.org-tricyclic frameworks have also been explored for developing advanced energetic materials. nih.gov
Furthermore, sequential reactions of aminoalkynes with carbonyls provide a powerful tool for assembling polyfunctionalized nitrogen heterocyclic scaffolds. mdpi.com These reactions, often metal-catalyzed, can lead to the formation of quinolines, acridines, and other polycyclic systems. mdpi.com The principles of these sequential reactions could be applied to derivatives of this compound to construct intricate polycyclic architectures.
Role in Multi-Component Reaction Design
Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a complex product, offering high atom economy and efficiency. nih.govwikipedia.orgorganic-chemistry.org The functional groups present in this compound make it a suitable candidate for the design of novel MCRs.
While specific MCRs involving this compound are not detailed in the search results, the general principles of MCRs suggest its potential. For instance, the amino group can participate in reactions like the Ugi or Passerini reactions. wikipedia.org Well-known MCRs for the synthesis of pyridine rings include the Hantzsch pyridine synthesis. wikipedia.org The development of new MCRs is an active area of research, and the unique substitution pattern of this compound could be exploited to create novel and efficient pathways to complex molecules. nih.gov
Precursor in the Synthesis of Advanced Chemical Intermediates
This compound is a valuable precursor for the synthesis of other advanced chemical intermediates. acints.com These intermediates can then be used in the synthesis of a wide range of target molecules, including pharmaceuticals and materials.
For example, 3-amino-4-methylpyridine (B17607), a related compound, is a key intermediate in the synthesis of the anti-AIDS drug Nevirapine. patsnap.comgoogle.comgoogle.com Various methods for the synthesis of 3-amino-4-methylpyridine have been developed, starting from materials like 4-methylpyridine-3-boronic acid or 3-halo-4-picoline. patsnap.comgoogle.comgoogle.com
The functional groups on this compound can be readily modified to generate a variety of other useful building blocks. The amino group can be diazotized and replaced, the ester can be hydrolyzed or converted to other functional groups, and the methoxy (B1213986) group can be cleaved to a hydroxyl group, which can then be further functionalized. This versatility makes it a valuable starting material for creating a diverse range of advanced chemical intermediates.
Table 2: Examples of Advanced Chemical Intermediates from Related Precursors
| Precursor | Intermediate | Application | Ref. |
| 4-Methylpyridine-3-boronic acid | 3-Amino-4-methylpyridine | Synthesis of Nevirapine | patsnap.comgoogle.com |
| 3-Halo-4-picoline | 3-Amino-4-methylpyridine | Synthesis of Nevirapine | google.com |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | 3-Amino-4-methylthiophene-2-carbohydrazide | Synthesis of N-acylhydrazone derivatives | researchgate.net |
Contributions to Chemical Library Synthesis for Research Purposes
The ability to readily generate a variety of complex and diverse molecules from a single starting material is crucial for the synthesis of chemical libraries. These libraries are essential tools in drug discovery and chemical biology for screening against biological targets. This compound, with its multiple functionalization points, is an excellent scaffold for the construction of such libraries.
By systematically varying the substituents at the amino, methoxy, and ester positions, and by employing the cyclization and multi-component reactions discussed above, a large and diverse library of compounds can be generated. For example, the synthesis of a series of amino acid prodrugs based on thienopyridine scaffolds demonstrates how a core structure can be elaborated to create a library of related compounds for biological evaluation. mdpi.com Similarly, the consecutive alkylation of related 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates has been studied to establish regioselectivity for the reliable design and synthesis of combinatorial libraries. mdpi.com The diverse chemistries that can be applied to this compound make it a valuable tool for generating novel chemical entities for research and development.
Mechanistic Studies of Reactions Involving Methyl 3 Amino 4 Methoxypicolinate
Elucidation of Reaction Pathways and Intermediates
While specific reaction pathways for Methyl 3-amino-4-methoxypicolinate have not been published, the electronic nature of the molecule suggests several potential routes for its transformations. The pyridine (B92270) ring is activated by two electron-donating groups: the amino group at the 3-position and the methoxy (B1213986) group at the 4-position. This increased electron density makes the ring susceptible to electrophilic attack, particularly at the positions ortho and para to the activating groups that are not already substituted.
Conversely, the picolinate (B1231196) structure is known to participate in various metal-catalyzed cross-coupling reactions. The nitrogen atom in the pyridine ring and the adjacent ester group can act as a bidentate ligand, coordinating with a metal center and influencing the regioselectivity of the reaction. For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, an oxidative addition of an aryl halide to a Pd(0) complex would be a likely initial step, followed by coordination of the picolinate. Transmetalation and subsequent reductive elimination would yield the coupled product.
Key intermediates in such hypothetical reactions would likely include:
Sigma complexes (Wheland intermediates): In electrophilic aromatic substitution reactions, the attack of an electrophile on the pyridine ring would form a resonance-stabilized carbocationic intermediate.
Organometallic complexes: In metal-catalyzed reactions, intermediates involving the coordination of the picolinate to the metal center are expected. The specific nature of these intermediates would depend on the metal, ligands, and reaction conditions.
Kinetic Investigations of Transformation Rates
Kinetic data for reactions involving this compound is not available. However, the rates of its potential transformations can be predicted based on general principles of physical organic chemistry. For instance, in an electrophilic aromatic substitution, the rate of reaction would be significantly enhanced by the presence of the activating amino and methoxy groups.
The rate law for a hypothetical bimolecular reaction, such as an N-alkylation of the amino group, would likely be second order, with the rate dependent on the concentrations of both the picolinate and the alkylating agent.
Rate = k[this compound][Electrophile]
The rate constant, k, would be influenced by factors such as temperature, solvent polarity, and the presence of a catalyst. The activation energy for such a reaction could be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation.
Below is a hypothetical data table illustrating how reaction rates might vary with reactant concentrations for a putative reaction.
Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | [this compound] (mol/L) | [Reagent B] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |
Spectroscopic and Computational Probing of Reaction Mechanisms
In the absence of experimental studies, spectroscopic and computational methods would be invaluable for probing the reaction mechanisms of this compound.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR could be used to identify the structure of intermediates and products. In-situ NMR monitoring of a reaction could provide real-time information on the concentrations of reactants, intermediates, and products, allowing for the determination of reaction kinetics.
Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the functional groups present in reaction intermediates and products. For example, the disappearance of the N-H stretches of the primary amine and the appearance of new bands could indicate N-substitution.
Mass Spectrometry (MS): MS could be used to determine the molecular weights of intermediates and products, helping to confirm their identities. Techniques like electrospray ionization (ESI-MS) could be used to detect and characterize transient charged intermediates.
Computational Probing:
Density Functional Theory (DFT) calculations could be employed to model reaction pathways and determine the energies of transition states and intermediates. This would provide theoretical insights into the feasibility of different mechanistic possibilities. For instance, a computational study could compare the activation barriers for electrophilic attack at different positions on the pyridine ring, predicting the most likely site of reaction.
Stereochemical Implications of Reactions
The stereochemical implications of reactions involving this compound would be significant if a new chiral center is introduced or if the molecule interacts with a chiral environment. Since the parent molecule is achiral, a reaction with an achiral reagent that creates a new stereocenter would result in a racemic mixture of enantiomers.
However, if a reaction is carried out in the presence of a chiral catalyst or with a chiral reagent, it is possible to achieve an asymmetric synthesis, where one enantiomer is formed in excess. For example, a hypothetical asymmetric reduction of a derivative of this picolinate could lead to a chiral product with high enantiomeric excess.
The stereochemical outcome of a reaction is often determined by the mechanism. For instance, an Sₙ2 reaction at a chiral center would proceed with inversion of configuration, while an Sₙ1 reaction would lead to racemization. While this compound itself does not have a chiral center, reactions on a substituent could have stereochemical consequences.
Advanced Spectroscopic and Analytical Characterization of Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy would be the primary technique for the unambiguous structural elucidation of any synthesized derivatives of Methyl 3-amino-4-methoxypicolinate.
¹H NMR (Proton NMR) would be utilized to identify the number of unique proton environments, their multiplicity (spin-spin splitting), and their integration (ratio of protons). For a hypothetical derivative, one would expect to observe distinct signals for the aromatic protons on the picolinate (B1231196) ring, the methoxy (B1213986) group protons, and any protons on the ester alkyl group and other substituents introduced during derivatization. The chemical shifts (δ, in ppm) would be indicative of the electronic environment of each proton. For instance, derivatization at the 3-amino position would cause a significant shift in the adjacent aromatic proton signals.
¹³C NMR (Carbon-13 NMR) would complement the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal. The chemical shifts of the carbonyl carbon of the ester, the aromatic carbons, and the methoxy carbon would be key identifiers.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to establish connectivity between protons and carbons, confirming the precise structure of the derivative.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry would be critical for determining the molecular weight and confirming the elemental composition of the derivatives.
High-Resolution Mass Spectrometry (HRMS) , often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This allows for the confident determination of the molecular formula.
Tandem Mass Spectrometry (MS/MS) would be employed to study the fragmentation patterns of the derivative. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum is produced. This spectrum provides valuable structural information, as the molecule breaks apart at its weakest bonds. For instance, a common fragmentation pathway would involve the loss of the methyl group from the ester or the methoxy group.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Probing
Infrared (IR) Spectroscopy would be used to identify the key functional groups present in the derivatives. The IR spectrum would show characteristic absorption bands (in cm⁻¹) corresponding to specific bond vibrations. Key expected peaks would include:
N-H stretching vibrations for the amino group (if unmodified).
C=O stretching for the ester carbonyl group.
C-O stretching for the ester and ether linkages.
C=C and C=N stretching within the aromatic pyridine (B92270) ring.
C-H stretching for aromatic and aliphatic components.
Ultraviolet-Visible (UV-Vis) Spectroscopy would provide information about the electronic transitions within the molecule, particularly the conjugated π-system of the substituted pyridine ring. The wavelength of maximum absorbance (λ_max) would be characteristic of the chromophore. Modifications to the substituents on the ring would be expected to shift the λ_max to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination (if applicable to derivatives)
Should a derivative be successfully synthesized and grown as a single crystal of sufficient quality, X-ray crystallography would offer the most definitive structural evidence. This technique determines the precise spatial arrangement of atoms in the crystal lattice, providing unambiguous data on bond lengths, bond angles, and stereochemistry. This would be the gold standard for confirming the absolute structure of a novel derivative.
Chromatographic Methods for Purity Assessment and Separation (e.g., GC-MS, HPLC)
Chromatographic techniques are indispensable for both the analysis and purification of chemical compounds.
High-Performance Liquid Chromatography (HPLC) would be the primary method for assessing the purity of the synthesized derivatives. A specific column (e.g., C18 reverse-phase) and mobile phase would be developed to separate the target compound from any starting materials, byproducts, or impurities. The retention time would be a characteristic feature of the compound under specific analytical conditions, and the peak area would be proportional to its concentration, allowing for quantification of purity.
Gas Chromatography-Mass Spectrometry (GC-MS) could be used for volatile and thermally stable derivatives. This technique separates compounds in the gas phase before they are detected by a mass spectrometer, providing both retention time data for separation and mass spectra for identification.
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. For Methyl 3-amino-4-methoxypicolinate, these calculations would involve solving the Schrödinger equation, typically using various levels of approximation, to determine the distribution of electrons within the molecule.
Such a study would yield critical information about the molecule's electronic structure, including the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. These calculations would also allow for the mapping of the electrostatic potential surface, visually identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). This information is invaluable for predicting how the molecule might interact with other reagents.
Density Functional Theory (DFT) for Molecular Properties and Vibrational Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method that focuses on the electron density to determine the properties of a molecule. A DFT study of this compound would provide a detailed understanding of its geometry and energetics.
The primary output of a DFT calculation is the optimized molecular geometry, which represents the lowest energy arrangement of the atoms. This provides precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT is an excellent method for predicting vibrational frequencies. A vibrational analysis would generate a theoretical infrared (IR) and Raman spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the N-H bonds in the amino group, the C=O stretch of the ester, or the various vibrations of the pyridine (B92270) ring. These predicted spectra are crucial for interpreting experimental spectroscopic data and confirming the molecule's structure.
A hypothetical data table for the optimized geometry of this compound, as would be generated by a DFT calculation, is presented below. Please note that these are example values and not the result of an actual calculation.
Table 1: Hypothetical Optimized Geometric Parameters for this compound from a DFT Calculation
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C2-C3 (Å) | 1.41 |
| Bond Length | C3-N (amino) (Å) | 1.38 |
| Bond Length | C4-O (methoxy) (Å) | 1.36 |
| Bond Length | C2-C(O)OCH3 (Å) | 1.50 |
| Bond Angle | C2-C3-C4 (°) | 119.5 |
| Bond Angle | C3-C4-N1 (°) | 121.0 |
| Dihedral Angle | C4-C3-N(amino)-H (°) | 0.0 |
Conformational Analysis and Energy Landscapes
The presence of rotatable single bonds, such as those associated with the methoxy (B1213986) and methyl ester groups, means that this compound can exist in multiple conformations. A conformational analysis would systematically explore these different spatial arrangements to identify the most stable conformers.
This type of study involves calculating the potential energy of the molecule as a function of the rotation around specific bonds. The results are typically visualized as a potential energy surface or energy landscape, which maps the energy of each conformation. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers to rotation between them. Identifying the global minimum energy conformation is essential, as this is the most likely structure of the molecule under normal conditions. This analysis is crucial for understanding the molecule's three-dimensional shape, which influences its physical properties and biological activity.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can be used to simulate chemical reactions involving this compound, providing insights that are often difficult to obtain through experimentation alone. This would involve mapping the potential energy surface of a reaction from reactants to products.
Prediction of Spectroscopic Parameters
In addition to vibrational spectra, computational methods can predict other spectroscopic parameters. For this compound, this would be particularly useful for Nuclear Magnetic Resonance (NMR) spectroscopy.
By performing calculations on the optimized geometry within a simulated magnetic field, it is possible to predict the chemical shifts for the various ¹H and ¹³C atoms in the molecule. These predicted shifts can be compared with experimental NMR data to aid in the assignment of peaks and confirm the structure. Similarly, predictions of UV-Visible electronic transitions can be made to help interpret the molecule's UV-Vis spectrum.
A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is shown below. These are illustrative values.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 155.2 |
| C3 | 140.1 |
| C4 | 158.9 |
| C5 | 108.5 |
| C6 | 147.3 |
| C=O (ester) | 168.4 |
| O-CH3 (ester) | 52.3 |
Future Perspectives and Challenges in Research
Emerging Synthetic Strategies and Technologies
The synthesis of complex molecules is continually evolving, with a focus on improving efficiency, safety, and control. For a molecule like Methyl 3-amino-4-methoxypicolinate, future synthetic endeavors will likely incorporate advanced technologies such as flow chemistry and photocatalysis.
Flow Chemistry: Traditional batch synthesis of heterocyclic compounds can present challenges related to thermal control and scalability. rsc.org Continuous-flow synthesis offers a safer and more efficient alternative by using microreactors with superior heat and mass transfer. rsc.org This technology could enable the precise control of reaction parameters for the synthesis of this compound, potentially improving yield and purity while minimizing the risks associated with exothermic reactions. rsc.org The development of a continuous-flow platform for its synthesis would represent a significant advancement, reducing reaction times and enhancing operational safety. rsc.org
Photocatalysis: Photocatalysis has emerged as a powerful tool for mild and selective chemical transformations. rsc.org These reactions, often conducted at ambient temperature, can be used for various modifications, including the functionalization of amino acids and related structures. rsc.org The application of photocatalytic methods could open new pathways for the synthesis and derivatization of this compound. For instance, photocatalysis could be employed to forge new carbon-carbon or carbon-heteroatom bonds at various positions on the pyridine (B92270) ring, under environmentally benign conditions. researchgate.netrsc.org Research into photocatalysts, such as those based on titanium(IV) or ruthenium(III) complexes, could lead to tailored systems for specific transformations of the picolinate (B1231196) structure. mdpi.com
Exploration of Novel Chemical Reactivities and Transformations
The functional groups of this compound—the amino group, the methoxy (B1213986) group, the ester, and the pyridine ring itself—offer multiple sites for chemical modification. Future research will undoubtedly focus on exploring new reactions to expand the chemical diversity accessible from this starting material.
Formal Cyclization Reactions: The amino and adjacent methyl (or activated methylene) groups on pyridine rings can participate in cyclization reactions to form fused heterocyclic systems. For example, 3-amino-4-methylpyridines can undergo a formal electrophilic [4+1]-cyclization to produce 6-azaindoles, which are important scaffolds in medicinal chemistry. rsc.org Investigating analogous transformations for this compound could lead to the discovery of novel polycyclic frameworks with unique biological or material properties.
Functional Group Interconversion: The inherent reactivity of the amino and ester groups allows for a wide range of derivatizations. The amino group can be transformed into various functionalities through diazotization, acylation, or by acting as a nucleophile in substitution reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other carbonyl derivatives. Exploring these transformations systematically will generate libraries of new compounds for screening in various applications.
Development of Sustainable Synthesis Routes
The chemical industry is increasingly focused on "green chemistry" to reduce its environmental impact. The development of sustainable synthesis routes for this compound and its precursors is a critical future challenge.
Current methods for synthesizing related aminopyridines can involve harsh reaction conditions, long reaction times, or the use of expensive and toxic reagents. patsnap.comgoogle.com Future research will aim to overcome these limitations by:
Designing one-pot reactions that minimize intermediate isolation and purification steps. google.com
Utilizing environmentally benign solvents and catalysts. patsnap.com
Developing processes that generate less waste and have a higher atom economy.
For example, methods using metal oxides as catalysts for amination reactions represent a step towards more sustainable processes for producing amino-pyridines. google.com
Integration with Automated Synthesis and High-Throughput Experimentation
High-Throughput Experimentation (HTE) has become an indispensable tool for accelerating reaction discovery and optimization. nih.govnih.gov By using miniaturized, parallel reaction setups, chemists can rapidly screen a vast number of catalysts, reagents, and conditions. nih.govchemrxiv.org
The integration of this compound into HTE workflows could dramatically accelerate the exploration of its chemical reactivity. nih.govchemrxiv.org Automated platforms can be used to:
Rapidly optimize reaction conditions for the synthesis of derivatives. cam.ac.uk
Discover novel transformations by screening diverse reaction partners and catalysts. nih.gov
Generate large, curated datasets that can be used for developing predictive machine learning models for chemical reactions. chemrxiv.orgchemrxiv.org
Software solutions are being developed to facilitate the design and analysis of these complex experimental arrays, making HTE more accessible for discovering new chemistries. nih.govchemrxiv.org
Unexplored Applications as a Chemical Synthon in Advanced Material Science and Catalysis Research
While the primary use of pyridine derivatives is often in pharmaceuticals, their unique electronic and coordination properties make them attractive for other fields. The future holds significant promise for this compound as a building block in material science and catalysis.
Advanced Materials: Amino acid and heterocyclic derivatives are important in the development of new materials. rsc.org The structure of this compound could be incorporated into polymers or organic frameworks. For example, poly(methyl methacrylate) (PMMA) has been used as a matrix for photocatalytically active metal complexes. mdpi.com The functional groups on the picolinate could be used to graft it onto polymer backbones or to create cross-linked networks, potentially leading to materials with novel optical, thermal, or electronic properties.
Catalysis Research: The pyridine nitrogen and the amino group of this compound are excellent coordinating sites for metal ions. This suggests its potential use as a ligand in coordination chemistry and homogeneous catalysis. mdpi.com By forming complexes with transition metals like copper or silver, it could be used to create catalysts for a variety of organic transformations. mdpi.com Furthermore, modifying the picolinate backbone could tune the steric and electronic properties of the resulting metal complexes, allowing for the rational design of catalysts with specific activities and selectivities. The development of photocatalysts for the degradation of organic pollutants is an active area of research where new ligands and complexes are constantly being explored. researchgate.netrsc.org
Q & A
Q. What are the established synthetic routes for Methyl 3-amino-4-methoxypicolinate, and what factors influence reaction yields?
this compound is typically synthesized via multi-step reactions involving nucleophilic substitution and esterification. Key steps include introducing methoxy and amino groups to the pyridine ring, followed by carboxylate ester formation. For example, substituted picolinates are often synthesized using brominated intermediates and etherification processes under inert atmospheres (e.g., nitrogen) to prevent oxidation . Reaction conditions such as temperature, solvent choice (e.g., methanol or dichloromethane), and catalysts (e.g., sodium methoxide) significantly impact yields . Monitoring via thin-layer chromatography (TLC) or HPLC is critical for optimizing purity .
Q. How is this compound structurally characterized, and what analytical techniques are most effective?
Structural characterization relies on spectroscopic and crystallographic methods. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard for verifying molecular structure (e.g., confirming methoxy and amino group positions) . X-ray crystallography is used to resolve crystal structures, particularly for studying hydrogen bonding and intermolecular interactions in derivatives . The compound’s InChIKey (e.g., DXUGLSRHVYZMJI-UHFFFAOYSA-N) and SMILES notation (COC1=CC(=NC(=C1)N)C(=O)OC) provide unambiguous identifiers for database referencing .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions during the synthesis of this compound?
Side reactions, such as over-substitution or oxidation, can be minimized by:
- Using inert atmospheres to protect reactive intermediates .
- Optimizing stoichiometric ratios of reagents (e.g., a 10–20% excess of aniline derivatives to drive reactions to completion) .
- Employing selective catalysts (e.g., trialkylamine bases) to enhance regioselectivity .
- Purification via column chromatography or recrystallization to isolate the target compound from byproducts .
Q. How do variations in substitution patterns on the pyridine ring affect the compound’s biological activity, and how can researchers resolve contradictory data in structure-activity relationship (SAR) studies?
Substitution patterns (e.g., methoxy vs. halogen groups) significantly alter electronic properties and steric effects, impacting interactions with biological targets. For instance, 6-hydroxy-4-methoxypicolinate derivatives exhibit distinct pharmacological effects compared to analogs with chlorine substituents . Contradictions in SAR data can arise from differences in assay conditions or purity. To resolve these:
Q. What are the critical considerations for ensuring reproducibility in pharmacological assays involving this compound derivatives?
Reproducibility depends on:
- Purity : Ensure ≥95% purity via HPLC analysis, as impurities can skew bioactivity results .
- Storage : Store compounds in anhydrous conditions at –20°C to prevent hydrolysis or degradation .
- Assay Design : Include positive/negative controls and validate results across multiple replicates. Report IC₅₀/EC₅₀ values with statistical confidence intervals (e.g., p < 0.05) .
- Data Reporting : Disclose solvent systems (e.g., DMSO concentration) that may influence compound solubility and toxicity .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
